molecular formula C5H12O3 B12657247 1,2,3-Pentanetriol CAS No. 5371-48-2

1,2,3-Pentanetriol

Cat. No.: B12657247
CAS No.: 5371-48-2
M. Wt: 120.15 g/mol
InChI Key: AALKGALVYCZETF-UHFFFAOYSA-N
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Description

1,2,3-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of pentane-1,2,3-tricarboxylic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of pentane-1,2,3-trione. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Pentanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form pentane-1,2,3-triol derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: Pentane-1,2,3-tricarboxylic acid.

    Reduction: Pentane-1,2,3-triol derivatives.

    Substitution: Pentane-1,2,3-trichloride.

Scientific Research Applications

1,2,3-Pentanetriol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triol structure makes it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxyl groups.

Mechanism of Action

The mechanism of action of 1,2,3-Pentanetriol involves its ability to participate in various chemical reactions due to the presence of three hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound highly reactive. In biological systems, it can interact with enzymes and other proteins, potentially influencing biochemical pathways.

Comparison with Similar Compounds

    1,2,4-Butanetriol: Another triol with a similar structure but different hydroxyl group positions.

    1,2,5-Pentanetriol: A triol with hydroxyl groups at different positions on the pentane chain.

    Glycerol (1,2,3-Propanetriol): A well-known triol with three hydroxyl groups on a three-carbon chain.

Uniqueness: 1,2,3-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical properties and reactivity compared to other triols. This unique structure makes it valuable in specific synthetic applications and research contexts.

Biological Activity

1,2,3-Pentanetriol, a five-carbon triol with three hydroxyl (-OH) groups, is gaining attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H12O3. Its structure features three hydroxyl groups attached to a five-carbon chain, which contributes to its hydrophilicity and reactivity. The positioning of these hydroxyl groups plays a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biomolecules. This property allows it to participate in enzymatic reactions as a substrate or inhibitor. Furthermore, the compound's hydroxyl groups can undergo oxidation and reduction reactions, leading to the formation of other biologically active compounds.

1. Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy of drug candidates. For instance:

  • Synthesis of Antitumor Agents : Research has indicated that derivatives of pentanetriol exhibit cytotoxicity against tumor cell lines. A notable study synthesized several stereoisomers of pentanetriol derivatives that showed significant activity against cancer cells .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them potential candidates for developing new antibiotics.

2. Biomaterial Applications

Due to its biocompatibility and hydrophilicity, this compound is explored in creating biomaterials for medical applications such as drug delivery systems and tissue engineering scaffolds.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that specific modifications to the hydroxyl groups enhanced their cytotoxicity significantly compared to unmodified versions . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Case Study 2: Synthesis of Polyols

Research into oxypropylation reactions involving pentane triols has shown promising results in producing bio-based polyols for polyurethane foams. These materials are essential in creating rigid foams used in insulation and cushioning applications . The study demonstrated that modifying pentanetriol could lead to materials with improved mechanical properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundMolecular FormulaHydroxyl GroupsApplications
1,2,3-PropanetriolC3H8O33Widely used in pharmaceuticals and cosmetics
1,2,4-ButanetriolC4H10O33Used in explosives and specialty chemicals
1,2-PentanediolC5H12O22Employed in solvents and antifreeze

This table illustrates how the positioning and number of hydroxyl groups affect the reactivity and application potential of these compounds.

Properties

CAS No.

5371-48-2

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

pentane-1,2,3-triol

InChI

InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3

InChI Key

AALKGALVYCZETF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CO)O)O

Origin of Product

United States

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